2-Hydroxy-2-(3-nitrophenyl)acetic acid

説明

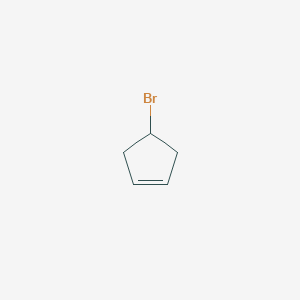

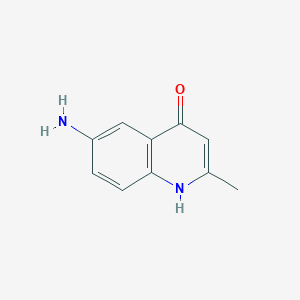

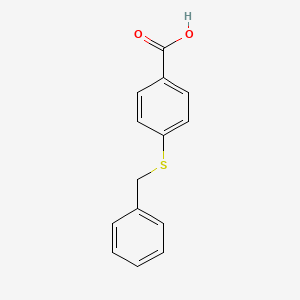

“2-Hydroxy-2-(3-nitrophenyl)acetic acid” is a compound with the CAS Number 42164-79-4 and a molecular weight of 197.15 . It belongs to the class of organic compounds known as nitrophenols and nitrobenzenes . These compounds contain a nitrophenol or nitrobenzene moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .

Synthesis Analysis

The synthesis of this compound may involve the nitration of phenylacetic acid . A protocol for the synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives was developed via base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives . A green synthesis method of 2-hydroxy-3-nitroacetophenone has also been reported .

Molecular Structure Analysis

The linear formula of “2-Hydroxy-2-(3-nitrophenyl)acetic acid” is C8H7NO5 . More detailed molecular structure information can be obtained from the SDF/Mol file .

Physical And Chemical Properties Analysis

“2-Hydroxy-2-(3-nitrophenyl)acetic acid” is a solid at room temperature . It has a boiling point of 405.3±35.0C at 760 mmHg and a melting point of 119C .

科学的研究の応用

Pharmaceutical Research

2-Hydroxy-2-(3-nitrophenyl)acetic acid: is utilized in the synthesis of complex molecules that exhibit potential therapeutic properties. Its derivatives have been studied for anti-inflammatory and analgesic activities, showing promising results compared to standard drugs .

Analytical Chemistry

This compound serves as an internal standard in chromatographic analyses due to its stable and distinct chemical properties. It’s particularly used in the quantification of solubilizers in pharmaceutical formulations .

Material Science

The multifunctional nature of 2-Hydroxy-2-(3-nitrophenyl)acetic acid allows for its application in material science studies. It can be involved in the development of novel materials with specific optical or electrical properties.

Catalyst Development

Researchers employ this acid in the development of catalysts for chemical reactions. Its structure can be modified to create catalysts that are more efficient, selective, and environmentally friendly.

Drug Synthesis

As a building block in organic synthesis, 2-Hydroxy-2-(3-nitrophenyl)acetic acid is instrumental in the construction of drug molecules. Its reactive sites enable the formation of various bonds, facilitating the creation of diverse pharmacologically active compounds.

Environmental Science

Biochemistry

Molecular Biology

2-Hydroxy-2-(3-nitrophenyl)acetic acid: may be used in molecular biology for the preparation of samples and in the study of protein interactions, given its specific binding properties.

Safety and Hazards

“2-Hydroxy-2-(3-nitrophenyl)acetic acid” has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

作用機序

Target of Action

2-Hydroxy-2-(3-nitrophenyl)acetic acid belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . .

Mode of Action

Nitrobenzenes, in general, are known to undergo various chemical reactions, including reduction and coupling reactions . The nitro group can be reduced to an amino group, which can further react with other compounds.

Pharmacokinetics

The compound is described as a solid at room temperature, with a boiling point of 4053±350C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Hydroxy-2-(3-nitrophenyl)acetic acid, it is recommended to avoid dust formation and breathing vapors, mist, or gas . .

特性

IUPAC Name |

2-hydroxy-2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7(8(11)12)5-2-1-3-6(4-5)9(13)14/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSULVUQBMUBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278995, DTXSID90901370 | |

| Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-(3-nitrophenyl)acetic acid | |

CAS RN |

42164-79-4 | |

| Record name | 42164-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)